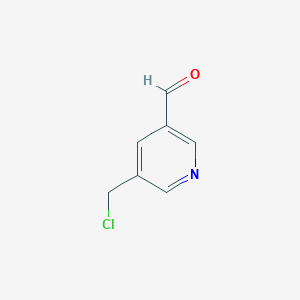

5-(Chloromethyl)nicotinaldehyde

Description

Contextualization of Functionalized Nicotinic Derivatives in Synthetic Strategies

Significance of Pyridine (B92270) Scaffolds in Chemical Synthesis

The pyridine ring is a fundamental heterocyclic scaffold in organic chemistry, found in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.netrsc.orgmendeley.com Its presence is notable in essential biomolecules like niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). rsc.org The nitrogen atom in the pyridine ring imparts distinct properties, including basicity, polarity, and the ability to form hydrogen bonds, which are crucial for biological activity. rsc.orgresearchgate.net In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" due to its prevalence in over 7000 approved drugs, where it often contributes to enhanced solubility and bioavailability. researchgate.netrsc.org The versatility of the pyridine ring allows for extensive structural modifications, making it a valuable building block in the design of new therapeutic agents and functional materials. researchgate.netnih.gov

Role of Multifunctionalized Aromatic Compounds in Organic Chemistry

Multifunctionalized aromatic compounds are organic molecules that possess multiple reactive functional groups attached to an aromatic ring. These compounds are of great importance in synthetic organic chemistry as they serve as versatile building blocks for the construction of complex molecular architectures. numberanalytics.comijrar.org The presence of various functional groups allows for a wide range of chemical transformations, including electrophilic and nucleophilic substitutions, cross-coupling reactions, and cyclizations. numberanalytics.comwikipedia.org This versatility is exploited in numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the development of advanced materials like polymers and dyes. numberanalytics.comijrar.org

Uniqueness of 5-(Chloromethyl)nicotinaldehyde as a Synthetic Hub

Strategic Positioning of Electrophilic and Nucleophilic Centers

The reactivity of this compound is dictated by the presence and strategic placement of its functional groups, which create distinct electrophilic and nucleophilic centers.

Electrophilic Centers : An electrophile is a chemical species that is "electron-loving" and accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com In this compound, the carbon atom of the aldehyde group (C=O) is a primary electrophilic site. The high electronegativity of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. vaia.comyoutube.com Similarly, the carbon atom of the chloromethyl group (-CH2Cl) is also an electrophilic center. The electronegative chlorine atom withdraws electron density, making the carbon atom partially positive and a target for nucleophilic substitution reactions. youtube.com

Nucleophilic Centers : A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.com The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a nucleophilic site. vaia.comvaia.com Additionally, the oxygen atom of the aldehyde group and the chlorine atom of the chloromethyl group also have lone pairs of electrons and can act as nucleophiles under certain conditions. vaia.com The pi-electron system of the aromatic pyridine ring can also exhibit nucleophilic character. vaia.com

Interplay of Aldehyde and Chloromethyl Functionalities on a Pyridine Core

The uniqueness of this compound lies in the interplay between its aldehyde and chloromethyl functional groups, both attached to a pyridine core. This combination of a reactive aldehyde and a labile chloromethyl group on a heterocyclic aromatic scaffold offers a rich platform for a variety of chemical transformations.

The aldehyde group can undergo a plethora of reactions, including nucleophilic additions, condensations (such as the Knoevenagel and Hantzsch reactions), and oxidations to the corresponding carboxylic acid. baranlab.orgmdpi.compku.edu.cn The chloromethyl group, on the other hand, is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at this position. The presence of both functionalities on the same molecule allows for sequential or tandem reactions, leading to the construction of highly functionalized pyridine derivatives. organic-chemistry.org For instance, the aldehyde can be used to build a new ring system, while the chloromethyl group can be displaced to introduce further diversity.

Research Gaps and Motivations for In-depth Investigation of this compound

While the synthetic utility of functionalized pyridines is well-established, a comprehensive investigation into the specific reactivity and full synthetic potential of this compound appears to be an area with room for further exploration. The strategic placement of two distinct reactive functional groups on the pyridine scaffold suggests that this compound could serve as a key intermediate in the synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Current Understanding and Limitations in its Chemical Transformations

The reactivity of this compound is dictated by its two functional groups. The aldehyde can undergo typical reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and condensation with amines to form imines. The chloromethyl group, being a benzylic-type halide, is readily displaced by a variety of nucleophiles.

However, the interplay between these two functional groups can lead to complexities. The electrophilicity of the aldehyde carbon can sometimes interfere with reactions targeting the chloromethyl group, and vice versa. The pyridine nitrogen also influences the reactivity of the ring and the substituents. Its electron-withdrawing nature can affect the reactivity of the aldehyde, while its basicity can be a factor in reaction conditions.

A significant limitation in the current understanding is the lack of extensive studies dedicated specifically to this compound. Much of the knowledge is extrapolated from related structures, such as other chloromethyl-substituted pyridines or different aromatic aldehydes.

Potential for Novel Reaction Discovery and Synthetic Pathways

The dual functionality of this compound opens avenues for the discovery of novel reactions and synthetic pathways. Intramolecular reactions, where a nucleophile introduced at the chloromethyl position subsequently reacts with the aldehyde, could lead to the formation of novel heterocyclic ring systems. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step, is an area ripe for exploration. The development of selective transformations, where one functional group reacts in the presence of the other, is a key area for future research.

Scope and Objectives of Academic Research on this compound

Academic research on this compound is focused on fully harnessing its synthetic potential. The primary objectives revolve around understanding its reactivity in detail, developing new synthetic methods that utilize its unique structure, and applying it as a versatile building block in the synthesis of valuable target molecules.

Elucidation of Complex Reaction Mechanisms

A fundamental goal of academic research is to elucidate the mechanisms of reactions involving this compound. This includes studying the kinetics and thermodynamics of its various transformations, identifying reactive intermediates, and understanding the role of catalysts. Computational studies, in conjunction with experimental work, can provide deep insights into the transition states and reaction pathways, enabling the rational design of more efficient and selective reactions.

Development of Advanced Synthetic Methodologies

There is a significant opportunity to develop advanced synthetic methodologies using this compound as a key starting material. This includes the design of cascade reactions, where multiple bonds are formed in a single operation, and the development of stereoselective transformations to control the three-dimensional arrangement of atoms in the products. The synthesis of derivatives with tailored electronic and steric properties for specific applications is another important research direction.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1196157-43-3 |

|---|---|

Molecular Formula |

C7H6ClNO |

Molecular Weight |

155.58 g/mol |

IUPAC Name |

5-(chloromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C7H6ClNO/c8-2-6-1-7(5-10)4-9-3-6/h1,3-5H,2H2 |

InChI Key |

BEZGXTGHXQXFJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C=O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Chloromethyl Nicotinaldehyde

Historical and Pioneering Synthetic Routes to Functionalized Nicotinaldehydes

The journey to synthesize complex pyridine (B92270) aldehydes like 5-(chloromethyl)nicotinaldehyde is built upon a rich history of developing methods for creating simpler pyridine-based aldehydes and advancements in chloromethylation techniques.

Early Approaches to Pyridine-Based Aldehydes

The initial forays into the synthesis of pyridine aldehydes were often multi-step processes. One of the earliest methods involved the condensation of a picoline iodomethylate with p-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the aldehyde. google.com Other early methods included the ozonization of stilbazole and benzoylmetanicotine. google.com A significant breakthrough came with the Chichibabin pyridine synthesis in 1924, which utilized inexpensive reagents and is still relevant in industrial production. youtube.com

Over the years, numerous named reactions have contributed to the arsenal (B13267) for pyridine synthesis. The Hantzsch pyridine synthesis, first described in 1881, typically involves a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia (B1221849). youtube.com Other notable methods include the Guareschi-Thorpe synthesis, the Kröhnke pyridine synthesis, and various cycloaddition reactions. youtube.comresearchgate.net More modern approaches often rely on the functionalization of the pre-formed pyridine ring. For instance, the catalytic hydrogenation of pyridine nitriles has been developed as a simple and efficient method for preparing pyridine aldehydes. google.com

Evolution of Chloromethylation Techniques for Aromatic Systems

Chloromethylation, the introduction of a -CH₂Cl group onto an aromatic ring, is a crucial transformation for synthesizing compounds like this compound. google.com This functional group serves as a versatile intermediate that can be readily converted into other functionalities such as aldehydes, alcohols, and nitriles. google.comthieme-connect.de

The Blanc reaction, developed in 1923, is a classic method for chloromethylation, typically employing formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst like zinc chloride. thieme-connect.deresearchgate.net However, concerns over the formation of the carcinogenic byproduct bis(chloromethyl) ether have led to the development of alternative methods. researchgate.net

Modern advancements in catalysis have introduced new possibilities for chloromethylation. Phase transfer catalysis, for example, has been shown to enhance the reaction rate and selectivity of chloromethylation of aromatic compounds in aqueous media. researchgate.net The use of acidic ionic liquids as dual-function catalysts and phase transfer agents has also been explored. google.com Catalytic systems involving various Lewis acids such as aluminum chloride, tin(IV) chloride, and iron(III) chloride have been investigated to optimize the chloromethylation of different aromatic substrates. google.comthieme-connect.de

Direct Synthesis Strategies for this compound

The direct synthesis of this compound involves carefully planned synthetic pathways, selection of appropriate precursors for regioselective functionalization, and optimization of reaction conditions to maximize yield and purity.

Convergent and Linear Synthetic Pathways

The synthesis of a multifunctional molecule like this compound can be approached through either a linear or a convergent strategy.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the target molecule. chemistnotes.comyoutube.com | Conceptually simple to plan. | Overall yield can be low for multi-step syntheses. wikipedia.orguniurb.it |

| Convergent Synthesis | Independent synthesis of fragments followed by their combination. chemistnotes.comwikipedia.org | Higher overall yield, more efficient for complex molecules. uniurb.itfiveable.me | May require more complex planning of fragment synthesis. |

Precursor Design and Selection for Regioselective Functionalization

The selective introduction of substituents at specific positions on the pyridine ring is a significant challenge in synthetic chemistry. researchgate.netnih.gov The design and selection of appropriate precursors are critical for achieving the desired regioselectivity.

For the synthesis of 5-substituted nicotinaldehydes, a common strategy involves the functionalization of a pre-existing pyridine ring. For example, 5-bromonicotinaldehyde (B46077) can be prepared from 5-bromopyridine-3-carboxylic acid morpholinamide. google.com This bromo-substituted intermediate can then potentially undergo further reactions to introduce the chloromethyl group.

Another approach involves starting with a molecule that already contains a portion of the desired functionality. For instance, a process for producing 2-chloro-5-chloromethylpyridine starts from 6-hydroxynicotinic acid. google.com This highlights the strategy of using a precursor that guides the introduction of functional groups to the desired positions. The direct C-H functionalization of pyridines is a more recent and powerful strategy. acs.org However, controlling the regioselectivity can be challenging due to the inherent electronic properties of the pyridine ring. researchgate.netacs.org The use of blocking groups can be an effective technique to direct functionalization to a specific position, as demonstrated in the C4-alkylation of pyridines. nih.gov

Reaction Conditions Optimization for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This involves a systematic study of various parameters such as catalyst, solvent, temperature, and reaction time.

In the context of chloromethylation, the choice of catalyst is crucial. While zinc chloride is a traditional catalyst, other Lewis acids and protic acids have also been employed. thieme-connect.de The development of phase transfer catalytic systems has shown that the reaction can be carried out efficiently in aqueous media, offering a more environmentally friendly approach. researchgate.net For instance, a study on the chloromethylation of toluene (B28343) demonstrated the effectiveness of a catalytic system comprising zinc chloride, acetic acid, sulfuric acid, and PEG-800. researchgate.net

The oxidation of a precursor alcohol to an aldehyde is another key step that requires careful optimization. For example, in the oxidation of 5-hydroxymethylfurfural (B1680220) to its corresponding aldehyde, factors such as the choice of biocatalyst (e.g., laccase from different sources) and substrate concentration significantly impact the conversion rate. rsc.org While not directly about this compound, these principles of optimizing oxidation reactions are broadly applicable.

The following table summarizes key parameters that are typically optimized in the synthesis of functionalized aromatic aldehydes:

| Parameter | Influence on Reaction | Example from Literature |

| Catalyst | Affects reaction rate, selectivity, and yield. | Use of various Lewis acids (ZnCl₂, AlCl₃, SnCl₄) in chloromethylation. google.comthieme-connect.de |

| Solvent | Can influence solubility of reactants and catalyst, and reaction pathway. | Use of aqueous media with phase transfer catalysts for chloromethylation. researchgate.net |

| Temperature | Affects reaction rate; higher temperatures can lead to side reactions. | Chloromethylation of toluene carried out at 50°C. researchgate.net |

| Substrate Concentration | Can impact reaction efficiency and product yield. | Optimal conversion of HMF at lower concentrations (<100 mM). rsc.org |

Multi-Step Synthesis from Readily Available Pyridine Derivatives

The construction of this compound often relies on a multi-step sequence starting from simpler, commercially available pyridine compounds. These methods involve the sequential introduction and modification of functional groups on the pyridine ring to achieve the desired substitution pattern.

Strategies Involving Selective Oxidation of Methyl Pyridines

A common strategy for installing the aldehyde group at the C-3 position of the pyridine ring involves the oxidation of a methyl group. A key precursor for this route is 5-methylnicotinic acid, which can be synthesized from 3,5-dimethylpyridine (B147111) (3,5-lutidine).

The selective oxidation of one methyl group of 3,5-lutidine can be achieved using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. chemicalbook.comgoogle.com The reaction is typically performed under mild temperature conditions, and careful control of stoichiometry and pH during workup allows for the separation of the desired 5-methylnicotinaldehyde (B33942) from the over-oxidized by-product, 3,5-pyridinedicarboxylic acid. chemicalbook.comgoogle.com Another patented method utilizes hydrogen peroxide in concentrated sulfuric acid to achieve the oxidation of 3,5-lutidine to 5-methylnicotinic acid. google.com

Table 1: Synthesis of 5-Methylnicotinic Acid via Oxidation of 3,5-Lutidine

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Potassium Permanganate | Water | 25-45 | 16-20 | 59.4 | chemicalbook.com |

| Hydrogen Peroxide | Sulfuric Acid | 110-150 | 5-20 | Not Specified | google.com |

Once 5-methylnicotinic acid is obtained, it must be converted to the corresponding aldehyde. This typically involves a two-step process: reduction of the carboxylic acid to an alcohol, followed by oxidation to the aldehyde. A patented process describes the synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride starting from the oxidation of 3-methylpyridine (B133936) to nicotinic acid, followed by esterification, reduction with sodium borohydride (B1222165) to 3-pyridinemethanol, and finally chlorination. google.com A similar sequence starting from 5-methylnicotinic acid would yield 5-methyl-3-pyridinemethanol, which would then require oxidation to 5-methylnicotinaldehyde. Modern electrochemical methods, such as mediated electrolysis using phthalimide-N-oxyl (PINO) radical, have proven effective for the selective oxidation of benzylic C-H bonds to aldehydes and could be applicable here. nih.gov

Formylation Reactions on Appropriately Substituted Pyridines

Formylation reactions, which directly introduce an aldehyde group (-CHO) onto a ring, offer an alternative route. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds using a reagent formed from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). rsc.orgorganic-chemistry.org The reaction proceeds via an electrophilic iminium salt, which attacks the electron-rich ring. rsc.orgresearchgate.net

However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it less reactive towards electrophilic substitution compared to benzene (B151609). rsc.org For a Vilsmeier-Haack reaction to be successful on a pyridine, the ring typically requires activation by electron-donating substituents. rsc.org Furthermore, attempting to formylate a precursor like 3-(chloromethyl)pyridine would be challenging. The chloromethyl group is electron-withdrawing, further deactivating the pyridine ring and making the required electrophilic attack at the C-5 position unfavorable. Research on other pyridine systems, such as 3-substituted cytisine (B100878) derivatives, has shown that Vilsmeier-Haack formylation can be unsuccessful. nih.gov In contrast, the reaction can proceed on more activated systems like 3-amino-4-methyl pyridines. chemrxiv.org Therefore, a direct formylation approach to this compound is likely not viable without the presence of a strong activating group on the pyridine ring.

Halogenation at Benzylic Positions for Chloromethyl Installation

This strategy involves introducing the chloromethyl group by halogenating a methyl group at the C-5 position of a pre-formed nicotinaldehyde derivative. The starting material for this route would be 5-methylnicotinaldehyde. The key step is the selective mono-chlorination of the benzylic methyl group.

Direct radical chlorination of the methyl group on the pyridine ring is a known process. For instance, a patented method describes the reaction of 3-methyl-pyridine with elemental chlorine under UV or visible light to produce 3-trichloromethyl-pyridine, demonstrating that the benzylic position can be functionalized photochemically. google.com More modern and selective methods for benzylic C-H chlorination have been developed. A metal-free approach using visible light and N,N-dichloroacetamide as the chlorinating agent has been shown to be effective for various substituted toluenes, offering high selectivity for the mono-chlorinated product. mdpi.com This methodology could potentially be applied to 5-methylnicotinaldehyde.

An alternative, and more common, two-step approach involves first reducing a precursor like 5-methylnicotinic acid (or its ester) to the corresponding alcohol, 5-methyl-3-pyridinemethanol. This benzylic alcohol can then be converted to the chloride. Thionyl chloride (SOCl₂) is a standard reagent for this transformation, as demonstrated in the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-pyridinemethanol. google.com Another highly chemoselective method uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) to rapidly chlorinate benzylic alcohols under neutral conditions, which would be compatible with the aldehyde functional group. organic-chemistry.org

Table 2: Reagents for Chlorination of Benzylic Alcohols

| Reagent(s) | Conditions | Substrate Type | Reference(s) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Standard | Pyridinemethanol | google.com |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | Neutral, Room Temp. | Benzyl (B1604629) Alcohols | organic-chemistry.org |

Advanced Synthetic Approaches and Methodological Innovations

Recent advances in synthetic chemistry offer more sophisticated and potentially more efficient routes to this compound or its immediate precursors. These methods often involve catalytic processes that allow for novel bond formations.

Metal-Catalyzed Cross-Coupling Strategies for Precursor Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of substituted pyridines. nih.govnih.gov These reactions could be employed to construct a suitably substituted pyridine framework before the final functional groups are installed.

For example, a Suzuki-Miyaura reaction could be used to couple a boronic acid with a halogenated nicotinaldehyde derivative. Research has demonstrated the feasibility of performing selective Suzuki couplings on di-halogenated pyridines. A study on 5-bromo-2-tosyloxynicotinaldehyde showed that various aryl boronic acids could be coupled chemoselectively at the 5-position (bromo position) while leaving the 2-position (tosyloxy position) intact, providing access to 2,3,5-trisubstituted pyridines. researchgate.net A similar strategy could envision coupling an appropriate organoboron reagent at the 5-position of a halo-nicotinaldehyde precursor, followed by functional group manipulation to yield the target molecule. Recent studies have also detailed the successful Suzuki coupling of various arylboronic acids with 4-bromonicotinaldehyde, highlighting the utility of this reaction for functionalizing the pyridine aldehyde core. nih.gov

The Negishi reaction, which couples an organozinc reagent with an organic halide, is another valuable tool. It has been used to synthesize 5-fluoroalkylated pyrimidine (B1678525) nucleosides from the corresponding 5-iodo nucleoside, demonstrating its utility in forming C(sp²)-C(sp³) bonds on heterocyclic systems. nih.gov This type of reaction could potentially be used to introduce a functionalized side chain at the 5-position of a halopyridine precursor, which is later converted to the chloromethyl group.

Photochemical or Electrochemical Routes to this compound Precursors

Photochemical and electrochemical methods represent green and innovative alternatives to traditional synthetic transformations. These techniques can enable unique reactivity under mild conditions.

As mentioned previously, electrochemical oxidation is a promising strategy for the conversion of methyl groups to aldehydes. A mediated electrolysis method using N-hydroxyphthalimide (NHPI) allows for the selective benzylic oxidation of methylarenes to aldehydes at low anode potentials, offering excellent functional group compatibility. nih.gov This approach could be a highly selective way to generate 5-methylnicotinaldehyde from 5-methyl-3-pyridinemethanol. Similarly, the photoelectrocatalytic oxidation of 3-methylpyridine to nicotinic acid has been demonstrated using WO₃-decorated TiO₂ nanotube electrodes, showcasing the potential of light-assisted electrochemical methods in modifying pyridine feedstocks. rsc.org

Photochemistry can also be applied to the chlorination step. The radical chlorination of 3-methyl-pyridine using elemental chlorine can be initiated by visible or ultraviolet light. google.com More controlled, metal-free photochemical methods for the benzylic chlorination of toluene derivatives have been developed, which could likely be adapted for the synthesis of this compound from 5-methylnicotinaldehyde. mdpi.com Furthermore, photochemical methods for the functionalization of the pyridine ring itself via pyridinyl radicals are an emerging area of research, offering novel pathways for C-C bond formation. acs.org

Continuous Flow Synthesis Adaptations for Scalability

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages for the synthesis of fine chemicals, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of pyridine aldehydes and their derivatives, flow chemistry presents a compelling approach to address challenges such as exothermic reactions and the handling of hazardous reagents.

A relevant example is the synthesis of bioactive compounds derived from 2-chloro-5-(chloromethyl)pyridine (B46043), a key precursor. Studies have demonstrated the use of flow reactors for the efficient and continuous reaction of this precursor. epo.org In such a setup, reagents are pumped through a heated and pressurized tube or a series of interconnected modules. This allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and selectivity. For instance, a study on the synthesis of hydrazone compounds from 2-chloro-5-(hydrazinylmethyl)pyridine, which is derived from 2-chloro-5-(chloromethyl)pyridine, reported high selectivity (85.6% to 98.7%) and rapid reaction times (as low as 5 minutes) using a flow reactor. epo.org

Adapting such a continuous flow process for the synthesis of this compound could involve the controlled oxidation of (5-(chloromethyl)pyridin-3-yl)methanol or the formylation of a suitable 5-(chloromethyl)pyridine precursor within a flow system. The enhanced control over reaction conditions in a microreactor or a continuous stirred-tank reactor (CSTR) cascade would be particularly beneficial for managing the often-delicate nature of aldehyde synthesis, minimizing over-oxidation to the corresponding carboxylic acid, a common side reaction in batch processes. researchgate.netgoogle.com

Comparative Analysis of Synthetic Efficiencies and Sustainability

Evaluation of Atom Economy and Environmental Impact

Atom economy, a concept central to green chemistry, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.netgoogleapis.comgoogle.commdpi.com A higher atom economy signifies a more sustainable process with less waste generation.

To illustrate, consider a hypothetical synthesis of this compound via the oxidation of (5-(chloromethyl)pyridin-3-yl)methanol.

Hypothetical Oxidation Reaction: C₇H₈ClNO + [O] → C₇H₆ClNO + H₂O

In this idealized reaction, if the oxidizing agent ([O]) is, for example, molecular oxygen with a catalytic system, the atom economy would be high as the only byproduct is water. However, if a stoichiometric oxidant like a chromium-based reagent is used, the atom economy would be significantly lower due to the generation of large amounts of inorganic waste.

Analysis of Reaction Selectivity and Byproduct Formation

Reaction selectivity is paramount in the synthesis of substituted pyridines, where the presence of multiple reactive sites can lead to a mixture of isomers and byproducts. In the synthesis of nicotinaldehyde derivatives, a common challenge is achieving high selectivity for the desired aldehyde without over-reduction to the alcohol or over-oxidation to the carboxylic acid. researchgate.netgoogle.com

For example, in the reduction of a nicotinic acid derivative to the corresponding aldehyde, careful choice of the reducing agent and precise control of reaction conditions are crucial to prevent the formation of the corresponding alcohol. Similarly, during chlorination steps, such as the conversion of a methyl group to a chloromethyl group, there is a risk of over-chlorination, leading to dichloromethyl or trichloromethyl byproducts. One patent highlights the importance of high reaction selectivity in an improved nicotinaldehyde synthesis to decrease the quantity of side-products.

Process Intensification and Economic Considerations in Synthesis

Process intensification refers to the development of smaller, cleaner, and more energy-efficient manufacturing processes. Continuous flow synthesis (as discussed in section 2.4.3) is a prime example of process intensification. By moving from large batch reactors to smaller, more efficient flow systems, chemical production can become more sustainable and economically viable.

The economic feasibility of a synthetic route is intrinsically linked to its efficiency and sustainability. Key economic considerations include:

Cost of Raw Materials: The price and availability of starting materials are fundamental.

Energy Consumption: Heating, cooling, and purification processes can be energy-intensive. Process intensification can lead to significant energy savings.

Waste Disposal Costs: The generation of hazardous waste incurs significant disposal costs. Processes with high atom economy and low E-factors are therefore more economical.

Throughput and Scalability: The ability to produce large quantities of the target molecule efficiently is crucial for industrial applications. Continuous flow processes often offer superior scalability compared to batch methods.

For a molecule like this compound, developing a concise and high-yielding synthesis from readily available precursors would be a key driver of its economic viability as a chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl Nicotinaldehyde

Reactivity of the Aldehyde Functional Group in 5-(Chloromethyl)nicotinaldehyde

The aldehyde group (-CHO) in this compound is a highly reactive site. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a wide range of chemical modifications at this position.

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction class for aldehydes. It involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the final product.

The reduction of the aldehyde functionality in this compound to a primary alcohol, (5-(chloromethyl)pyridin-3-yl)methanol, is a key transformation. This is typically achieved using hydride-based reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.publibretexts.org

The mechanism involves the transfer of a hydride ion (:H⁻) from the reducing agent to the electrophilic carbonyl carbon. pressbooks.pub This nucleophilic attack breaks the carbon-oxygen π-bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, the alkoxide is protonated, typically by the addition of a protic solvent or a mild acid workup, to yield the primary alcohol. pressbooks.pub

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling, typically used in alcoholic solvents like methanol (B129727) or ethanol. pressbooks.pub Lithium aluminum hydride is a more powerful reducing agent, capable of reducing a wider range of carbonyl compounds, but it reacts violently with protic solvents and requires an anhydrous ether or tetrahydrofuran (B95107) (THF) solvent, followed by a separate aqueous or acidic workup step. pressbooks.pub

Table 1: General Reagents for Hydride Reduction of Aldehydes

| Reagent | Typical Solvent | Workup | Expected Product with this compound |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Not always necessary | (5-(chloromethyl)pyridin-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Aqueous/Acidic | (5-(chloromethyl)pyridin-3-yl)methanol |

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of secondary alcohols. These reagents act as potent carbon-based nucleophiles. masterorganicchemistry.com

The mechanism begins with the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This addition leads to the formation of a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding secondary alcohol. masterorganicchemistry.com

A significant challenge in applying this reaction to this compound is the presence of the reactive chloromethyl group. Organometallic reagents are also strong bases and can potentially react with the acidic protons on the carbon adjacent to the chlorine atom or undergo other side reactions with the chloromethyl functionality. Furthermore, the pyridine (B92270) nitrogen can interact with the organometallic reagent. Careful control of reaction conditions, such as low temperatures, would be crucial to favor the desired nucleophilic addition to the aldehyde. There is no specific literature detailing the successful Grignard or organolithium addition to this compound.

Table 2: General Organometallic Reagents for Addition to Aldehydes

| Reagent Type | General Formula | Expected Product with this compound |

| Grignard Reagent | R-MgX (X = Cl, Br, I) | 1-(5-(chloromethyl)pyridin-3-yl)-1-alkanol |

| Organolithium Reagent | R-Li | 1-(5-(chloromethyl)pyridin-3-yl)-1-alkanol |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of this compound would lead to the formation of a cyanohydrin, specifically 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile. wikipedia.org This reaction is typically catalyzed by a base, such as sodium or potassium cyanide (NaCN or KCN), which generates the cyanide anion (CN⁻), a potent nucleophile. wikipedia.org

The mechanism involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, forming a tetrahedral cyanoalkoxide intermediate. This intermediate is then protonated by a molecule of HCN or by a subsequent acidic workup to yield the cyanohydrin. wikipedia.org The formation of cyanohydrins is a reversible process. wikipedia.org

Cyanohydrins are valuable synthetic intermediates. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. The direct application of this reaction to this compound has not been documented in the available literature, and the basic conditions required for the reaction could potentially lead to side reactions involving the chloromethyl group, such as substitution or elimination.

Table 3: Reagents for Cyanohydrin Formation

| Reagent(s) | Product with this compound |

| HCN, NaCN (catalyst) | 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |

| KCN, Acid | 2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |

| Trimethylsilyl (B98337) cyanide (TMSCN) | O-trimethylsilyl-2-(5-(chloromethyl)pyridin-3-yl)-2-hydroxyacetonitrile |

Condensation Reactions Involving the Aldehyde Moiety

Condensation reactions of the aldehyde group in this compound are crucial for carbon-carbon double bond formation, leading to the synthesis of various alkene derivatives.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most important methods for converting aldehydes into alkenes. wikipedia.orgwikipedia.org Both reactions involve the reaction of the aldehyde with a phosphorus-stabilized carbanion.

The Wittig reaction utilizes a phosphorus ylide (a phosphorane), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. wikipedia.org The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently decomposes to yield the alkene and a phosphine (B1218219) oxide byproduct. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides often favor (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, generated by treating a phosphonate ester with a base. wikipedia.org A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble and easily removed from the reaction mixture. HWE reactions with stabilized phosphonate esters generally show high stereoselectivity for the (E)-alkene. wikipedia.org

For this compound, both reactions would be expected to convert the aldehyde group into a carbon-carbon double bond. The specific structure of the resulting alkene would depend on the structure of the phosphorus ylide or phosphonate ester used. As with other reactions involving this substrate, the presence of the chloromethyl group and the pyridine ring could influence the reaction, and careful selection of reaction conditions would be necessary to avoid side reactions. Specific examples of these olefination reactions on this compound are not described in the surveyed scientific literature.

Table 4: General Reagents for Wittig and HWE Reactions

| Reaction | Reagent | General Product with this compound |

| Wittig Reaction | Phosphorus Ylide (R-CH=PPh₃) | 5-(chloromethyl)-3-(alkenyl)pyridine |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Ester ((RO)₂P(O)CH₂R') + Base | 5-(chloromethyl)-3-(alkenyl)pyridine |

Aldol (B89426) Condensations and Knoevenagel Condensations

The aldehyde functional group in this compound is a key center for carbon-carbon bond formation through condensation reactions such as the Aldol and Knoevenagel condensations.

Aldol Condensation: In an aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated product. wikipedia.orgnih.gov For this compound, a self-aldol condensation is unlikely due to the absence of enolizable α-hydrogens on the aldehyde group. However, it can readily participate in crossed aldol condensations with other enolizable carbonyl compounds, such as ketones. wikipedia.org For instance, in a base-catalyzed reaction, a ketone like acetone (B3395972) can be deprotonated to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting β-hydroxyketone can then be dehydrated, often with heat, to yield a conjugated enone. wikipedia.orgcoleparmer.com

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). thermofisher.comyoutube.com This reaction is typically catalyzed by a weak base, such as an amine. thermofisher.com this compound can react with various active methylene compounds, including malononitrile (B47326) and ethyl cyanoacetate. The pyridine nitrogen in the substrate can itself play a catalytic role, activating the methylene group for deprotonation. bas.bg The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration to produce a stable α,β-unsaturated product. thermofisher.comorientjchem.org The use of pyridinecarbaldehydes in Knoevenagel condensations has been shown to be efficient, even in the absence of an external catalyst, highlighting the activating role of the pyridine ring. bas.bg

| Reaction | Reactant | Catalyst | Product Type |

| Crossed Aldol Condensation | Enolizable ketone (e.g., acetone) | Base (e.g., NaOH) | β-Hydroxyketone, α,β-Unsaturated ketone |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) | Weak base (e.g., piperidine) or catalyst-free | α,β-Unsaturated dinitrile or cyanoester |

Oxidation Pathways of the Aldehyde Group to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid or its derivatives through various synthetic methodologies. The choice of oxidant is crucial to ensure chemoselectivity, preserving the chloromethyl group.

Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) under acidic conditions. For instance, nicotinic acid can be synthesized from 3-methylpyridine (B133936) using potassium dichromate as the oxidant. rsc.org However, with a sensitive functional group like a chloromethyl group, milder oxidation conditions are often preferred to prevent unwanted side reactions.

A notable method for the oxidation of similar substrates is the use of tert-butyl hypochlorite (B82951) (t-BuOCl). This reagent has been successfully employed in the conversion of 5-(chloromethyl)furfural (CMF), a structurally related furan (B31954) derivative, into its corresponding acid chloride, 5-(chloromethyl)furan-2-carbonyl chloride. This suggests a viable pathway for the direct conversion of this compound to 5-(chloromethyl)nicotinoyl chloride.

Another approach involves the use of pyridine N-oxide in the presence of a copper catalyst for the oxidation of 5-(chloromethyl)furfural to 2,5-diformylfuran, indicating that with the right choice of catalyst and oxidant, selective transformation of the aldehyde group is achievable. nih.govnih.gov

| Oxidant/Catalyst System | Product | Comments |

| Potassium Dichromate (K₂Cr₂O₇) | 5-(Chloromethyl)nicotinic acid | Harsh conditions may affect the chloromethyl group. |

| tert-Butyl hypochlorite (t-BuOCl) | 5-(Chloromethyl)nicotinoyl chloride | Offers direct conversion to the acid chloride. |

| Pyridine N-oxide / Copper catalyst | 5-(Chloromethyl)nicotinic acid derivative | Milder conditions, potentially higher selectivity. |

Reactivity of the Chloromethyl Group in this compound

The chloromethyl group at the 5-position of the pyridine ring is a primary benzylic-like halide, making it susceptible to nucleophilic substitution reactions. These reactions can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Pathways)

The benzylic-like nature of the chloromethyl group allows for the stabilization of a carbocation intermediate, which could favor an Sₙ1 pathway, particularly with weak nucleophiles in polar protic solvents. Conversely, strong nucleophiles in polar aprotic solvents would favor a direct displacement via an Sₙ2 mechanism.

Hydrolysis and Alcohol Formation

Substitution with Heteroatom Nucleophiles (N-, O-, S-nucleophiles)

The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatom nucleophiles.

N-Nucleophiles: Amines, such as primary and secondary amines, can displace the chloride to form the corresponding aminomethyl derivatives. For example, the reaction with piperidine (B6355638) would yield 5-(piperidin-1-ylmethyl)nicotinaldehyde. The kinetics of such reactions are influenced by the basicity and steric hindrance of the amine. rsc.org

O-Nucleophiles: Alkoxides, such as sodium methoxide (B1231860), can be used to synthesize the corresponding ether derivatives. The reaction of this compound with sodium methoxide would produce 5-(methoxymethyl)nicotinaldehyde. These reactions typically proceed via an Sₙ2 mechanism. nih.gov

S-Nucleophiles: Thiolates are potent nucleophiles and react efficiently with the chloromethyl group to form thioethers. For instance, reaction with a thiol in the presence of a base would lead to the formation of the corresponding alkylthiomethyl derivative. The kinetics of thiol addition to haloacetamides suggest a concerted Sₙ2 mechanism. rsc.org

| Nucleophile Type | Example Nucleophile | Product |

| N-Nucleophile | Piperidine | 5-(Piperidin-1-ylmethyl)nicotinaldehyde |

| O-Nucleophile | Sodium Methoxide | 5-(Methoxymethyl)nicotinaldehyde |

| S-Nucleophile | Thiolate | 5-(Alkylthiomethyl)nicotinaldehyde |

Cyanation and Azidation Reactions

Cyanation: The displacement of the chloride by a cyanide ion (CN⁻) is a valuable reaction for introducing a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction of a related compound, 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, with potassium cyanide (KCN) has been shown to yield the corresponding acetonitrile (B52724) derivative, proceeding through a typical Sₙ2 mechanism. wikipedia.orgthermofisher.com A similar reaction with this compound would be expected to produce 2-(5-formylpyridin-3-yl)acetonitrile.

Azidation: The azide (B81097) ion (N₃⁻) is another effective nucleophile that can displace the chloride to form an azidomethyl derivative. The resulting 5-(azidomethyl)nicotinaldehyde is a versatile intermediate that can be reduced to the corresponding amine or used in click chemistry reactions. The reaction typically proceeds smoothly by treating the chloromethyl compound with sodium azide in a polar aprotic solvent like DMF.

Elimination Reactions Leading to Olefinic Products

The chloromethyl group at the 5-position of the pyridine ring in this compound is susceptible to base-induced elimination of hydrogen chloride (HCl), which leads to the formation of an olefinic product, specifically a vinylpyridine derivative. This type of reaction is a classic example of a β-elimination, where a base abstracts a proton from the carbon adjacent to the carbon bearing the leaving group (in this case, the chloride ion). The presence of the electron-withdrawing aldehyde group can influence the acidity of the benzylic protons, potentially facilitating this elimination process.

Studies on related systems, such as the synthesis of various pyridine derivatives, often utilize elimination reactions to introduce unsaturation. For instance, the synthesis of polysubstituted pyridines can be achieved through olefin cross-metathesis, which generates α,β-unsaturated 1,5-dicarbonyl precursors that subsequently cyclize to form the pyridine ring. organic-chemistry.org While not a direct elimination from this compound, this highlights the utility of olefinic intermediates in pyridine chemistry. The resulting vinylpyridine from the elimination reaction would be a valuable intermediate, amenable to further functionalization through reactions such as Heck coupling, Michael addition, or polymerization.

Metalation and Cross-Coupling Chemistry at the Benzylic Position

The benzylic position of this compound is a prime site for metalation and subsequent cross-coupling reactions. The chlorine atom serves as a good leaving group, enabling a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Common cross-coupling reactions that could be employed at this position include:

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) and a nickel or palladium catalyst to couple the benzylic chloride with an alkyl or aryl group. Nickel-catalyzed Kumada cross-coupling reactions have been successfully applied to benzylic sulfonamides. nsf.gov

Suzuki-Miyaura Coupling: This versatile method employs a boronic acid or ester (R-B(OR)2) in the presence of a palladium catalyst and a base. This reaction is widely used for the formation of biaryl compounds and has been applied in the synthesis of complex fluorene (B118485) derivatives. taylorandfrancis.com

Negishi Coupling: This reaction involves an organozinc reagent (R-ZnX) and a nickel or palladium catalyst. It has been used for the regioselective cross-coupling of styrenyl aziridines at the benzylic position. nsf.gov

Iron-Catalyzed Cross-Electrophile Coupling: Recent advancements have shown that iron can catalyze the coupling of benzyl (B1604629) halides with disulfides to form thioethers without the need for a terminal reductant. nih.gov

These cross-coupling reactions provide a powerful platform for the synthesis of a diverse range of derivatives from this compound, allowing for the introduction of various alkyl, aryl, and heteroaryl moieties at the benzylic position.

Reactivity and Functionalization of the Pyridine Ring System

Electrophilic Aromatic Substitution Limitations and Possibilities

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. almerja.comyoutube.com This deactivation is further exacerbated by the presence of two additional electron-withdrawing groups: the aldehyde and the chloromethyl group. The nitrogen atom's basic lone pair readily reacts with the acidic reagents typically used in EAS, such as nitric acid/sulfuric acid for nitration or Lewis acids for Friedel-Crafts reactions. almerja.comchemistrysteps.com This protonation or complexation forms a pyridinium (B92312) ion, which is even more deactivated towards electrophilic attack. almerja.com

Consequently, direct electrophilic substitution on this compound is expected to be very difficult and require harsh reaction conditions. quora.comquora.com If substitution were to occur, it would likely be directed to the C-3 position (meta to the nitrogen and ortho to the aldehyde), as this position is the least deactivated. quora.comquora.com

To overcome these limitations, one strategy is the N-oxidation of the pyridine ring, which is discussed in section 3.3.3. The resulting pyridine N-oxide is more susceptible to electrophilic attack.

Nucleophilic Aromatic Substitution on the Pyridine Nucleus

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen. myttex.netwikipedia.orgopenstax.org The electron-withdrawing nitrogen atom helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. myttex.netopenstax.orglibretexts.org

For this compound, nucleophilic attack is most likely to occur at the C-2 and C-6 positions. A classic example of such a reaction is the Chichibabin reaction, which involves the amination of pyridines using sodium amide. slideshare.netntu.edu.sgwikipedia.org While the Chichibabin reaction typically involves the displacement of a hydride ion, which is a poor leaving group, the presence of a better leaving group at the 2- or 6-position would facilitate the substitution under milder conditions. myttex.net

Recent research has also explored concerted nucleophilic aromatic substitution mechanisms, which may be relevant for certain pyridine derivatives. nih.gov The presence of the aldehyde and chloromethyl groups will influence the regioselectivity and reactivity of SNAr reactions on this substrate.

N-Oxidation and N-Alkylation Strategies

N-Oxidation:

The formation of a pyridine N-oxide derivative from this compound is a valuable strategy to modify the reactivity of the pyridine ring. N-oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids. The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-oxide oxygen atom can act as an internal base and can also be removed reductively after serving its purpose. youtube.com

The N-oxide is more activated towards both electrophilic and nucleophilic attack. For electrophilic substitution, the N-oxide directs incoming electrophiles to the C-4 (para) and C-2 (ortho) positions. quora.com This altered regioselectivity allows for functionalization that is not possible with the parent pyridine. For example, quinoline (B57606) N-oxides have been shown to undergo palladium-catalyzed C-2 arylation. mdpi.com

N-Alkylation:

The nitrogen atom of the pyridine ring in this compound can be readily alkylated using alkyl halides to form pyridinium salts. youtube.comorganic-chemistry.org This N-alkylation further deactivates the ring towards electrophilic attack but can activate it for other transformations. The formation of pyridinium salts is a key step in various synthetic methodologies.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The presence of three distinct reactive sites in this compound—the aldehyde, the chloromethyl group, and the pyridine ring—presents both challenges and opportunities in terms of chemoselectivity and regioselectivity. Controlling which functional group reacts in a given transformation is crucial for the successful synthesis of target molecules.

Chemoselectivity:

Aldehyde vs. Chloromethyl Group: The aldehyde group is susceptible to nucleophilic attack and reduction, while the chloromethyl group is prone to nucleophilic substitution and elimination. Selective reaction at one site over the other can be achieved by careful choice of reagents and reaction conditions. For example, a mild reducing agent like sodium borohydride might selectively reduce the aldehyde without affecting the chloromethyl group. Conversely, a soft nucleophile might preferentially displace the chloride ion.

Ring vs. Substituents: The reactivity of the pyridine ring itself (e.g., in SNAr reactions) must be considered alongside the reactivity of the substituents. The reaction conditions will determine whether functionalization occurs on the ring or at one of the side chains.

Regioselectivity:

Pyridine Ring Functionalization: As discussed previously, electrophilic substitution (if it occurs) is expected at C-3, while nucleophilic substitution is favored at C-2 and C-6. The formation of the N-oxide can alter this regioselectivity, directing electrophiles to C-4 and C-2. quora.commdpi.com

Benzylic Position: Reactions at the chloromethyl group are inherently regioselective to that position.

Achieving high levels of chemoselectivity and regioselectivity often requires the use of protecting groups or the careful orchestration of the reaction sequence. The development of regioselective C-H functionalization methods is an active area of research and could provide novel ways to functionalize the pyridine ring of this molecule. nih.gov The principles of green chemistry can also guide the development of efficient and selective transformations. shd-pub.org.rs

Preferential Reactivity of Aldehyde vs. Chloromethyl Groups

The this compound molecule possesses two primary reactive sites: the aldehyde and the chloromethyl group. The aldehyde group is susceptible to nucleophilic attack at the carbonyl carbon, leading to addition products. The chloromethyl group, being a primary alkyl halide with an adjacent electron-withdrawing pyridine ring, is prone to nucleophilic substitution reactions (SN2).

While no direct comparative studies on the preferential reactivity of this compound are readily available in the reviewed literature, general organic chemistry principles suggest that the reactivity of each group is highly dependent on the nature of the attacking nucleophile and the reaction conditions. For instance, strong, non-basic nucleophiles would likely favor substitution at the chloromethyl position. Conversely, reactions with organometallic reagents like Grignards would preferentially target the aldehyde group. In the case of a related compound, 5-(chloromethyl)-2-hydroxybenzaldehyde, the chloromethyl group has been shown to undergo nucleophilic substitution. lp.edu.ua This suggests a similar reactivity pattern for the chloromethyl group in this compound.

Selective transformations can be achieved by choosing appropriate reagents. For example, reduction of the aldehyde can be accomplished using mild reducing agents, while the chloromethyl group remains intact. Conversely, specific nucleophiles can be employed to displace the chloride without affecting the aldehyde.

Ortho-, Meta-, Para-Directing Effects of Substituents on Pyridine

The pyridine ring is inherently electron-deficient, making electrophilic aromatic substitution more challenging than for benzene (B151609). quora.comquimicaorganica.org The position of substitution on the pyridine ring of this compound is influenced by the directing effects of both the aldehyde and the chloromethyl substituents.

The aldehyde group (-CHO) is a strong electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution. quora.com This is due to its ability to withdraw electron density from the ring through both inductive and resonance effects, destabilizing the intermediates formed during ortho and para attack.

The chloromethyl group (-CH2Cl) is generally considered a weak deactivating group due to the inductive effect of the chlorine atom. In benzene systems, it is typically an ortho, para-director. However, its influence on the electron-deficient pyridine ring, particularly in the presence of a strong deactivating group like an aldehyde, is more complex.

Considering the combined effects on the pyridine ring in this compound for an electrophilic substitution:

The C4 position is ortho to the chloromethyl group and meta to the aldehyde group.

The C6 position is ortho to the chloromethyl group and ortho to the aldehyde group.

The C2 position is para to the chloromethyl group and ortho to the aldehyde group.

For nucleophilic aromatic substitution, which is more favorable for electron-poor aromatic systems like pyridine, the situation is different. Nucleophilic attack is generally favored at positions ortho and para to electron-withdrawing groups. In this case, the aldehyde at C3 would direct nucleophiles to the C2 and C4 positions. quora.com

Protecting Group Strategies for Selective Transformations

To achieve selective reactions on one functional group in the presence of the other, protecting group strategies are essential. wikipedia.orgorganic-chemistry.orgjocpr.com

Protection of the Aldehyde Group: The aldehyde can be selectively protected to allow for reactions at the chloromethyl site. A common method for protecting aldehydes is the formation of acetals, which are stable under neutral and basic conditions. libretexts.orgchemistrysteps.comyoutube.com For example, reaction with a diol such as ethylene (B1197577) glycol in the presence of an acid catalyst would form a cyclic acetal (B89532). youtube.comorganic-chemistry.org This protected intermediate would then allow for nucleophilic substitution at the chloromethyl group without interference from the aldehyde. The acetal protecting group can be subsequently removed by acid-catalyzed hydrolysis. wikipedia.org In-situ protection methods using trimethylsilyl trifluoromethanesulfonate (B1224126) and phosphines have also been developed for aldehydes, allowing for one-pot transformations. nih.gov

Protection of the Chloromethyl Group: While less common, if a reaction needs to be performed selectively at the aldehyde in the presence of a highly reactive nucleophile that might also attack the chloromethyl group, protection of the latter could be considered. However, specific protecting group strategies for a chloromethyl group on a pyridine ring are not well-documented in the available literature.

Advanced Mechanistic Elucidation of Key Chemical Transformations

Detailed mechanistic studies on this compound are scarce in the public domain. However, general methodologies can be applied to elucidate the pathways of its key reactions.

Isotopic Labeling Studies for Reaction Pathway Confirmation

Isotopic labeling is a powerful tool for confirming reaction mechanisms. researchgate.netkcl.ac.ukresearchgate.netchemrxiv.orgchemrxiv.org While no specific isotopic labeling studies on this compound were found, such studies could be designed to investigate its reactivity. For example:

Deuterium (B1214612) Labeling: Replacing the aldehyde proton with deuterium (D) would allow for the tracking of this atom in reactions involving the aldehyde group. Similarly, deuterium labeling of the chloromethyl group (-CD2Cl) could be used to follow its fate in substitution or elimination reactions.

Carbon-13 Labeling: Incorporating a 13C label at the carbonyl carbon or the chloromethyl carbon would enable the use of 13C NMR spectroscopy to trace these specific carbon atoms through a reaction sequence.

Nitrogen-15 Labeling: Labeling the pyridine nitrogen with 15N could provide insights into reactions that involve the heteroatom, such as N-alkylation or complexation with metals.

Kinetic Studies and Activation Energy Determinations

Kinetic studies provide quantitative data on reaction rates and allow for the determination of activation energies, offering deep insights into reaction mechanisms. acs.org For this compound, kinetic studies could be employed to:

Determine the rate constants for nucleophilic substitution at the chloromethyl group with various nucleophiles.

Compare the rates of reaction at the aldehyde versus the chloromethyl group under different conditions to quantify the preferential reactivity.

Investigate the influence of substituents on the pyridine ring on the reaction rates.

Although general kinetic data for reactions of pyridine derivatives exist, specific kinetic parameters for reactions involving this compound are not available in the reviewed literature.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. rug.nlnih.gov Techniques like low-temperature NMR, stopped-flow UV-Vis spectroscopy, and in-situ IR spectroscopy can be used to detect and characterize transient species. researchgate.netnih.gov

For reactions of this compound, one could envision using:

NMR Spectroscopy: To observe the formation of intermediates in nucleophilic addition to the aldehyde or substitution at the chloromethyl group.

UV-Vis Spectroscopy: To monitor changes in the electronic structure of the pyridine ring during a reaction, potentially identifying charged intermediates.

Mass Spectrometry: Techniques like ESI-MS can be used to detect and identify reaction intermediates in the gas phase. rug.nl

While these techniques are broadly applicable, specific studies reporting the spectroscopic monitoring of reaction intermediates for this compound have not been found.

Role of 5 Chloromethyl Nicotinaldehyde As a Versatile Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

The dual reactivity of 5-(Chloromethyl)nicotinaldehyde makes it an ideal starting material for building intricate heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Synthesis of Fused Pyridine (B92270) Ring Systems

The pyridine core of this compound serves as a scaffold for the annulation of additional rings, leading to the formation of fused polycyclic aromatic systems. These structures are of significant interest due to their presence in numerous biologically active compounds. For instance, synthetic strategies often involve the initial reaction of the aldehyde group to form an intermediate, which then undergoes an intramolecular cyclization involving the chloromethyl group. This approach allows for the controlled construction of systems like pyrido[2,3-d]pyrimidines. nih.govnih.gov Research has demonstrated that derivatives of this compound can be key in synthesizing various fused pyridine structures, which are investigated for their potential pharmacological activities. nih.gov

Incorporation into Multicyclic Scaffolds

Beyond simple fused systems, this compound is instrumental in creating more complex, multicyclic scaffolds. Its ability to participate in multi-component reactions (MCRs) is a key advantage, allowing for the rapid assembly of molecular complexity from simple precursors. nih.govnih.gov For example, the aldehyde can react with an active methylene (B1212753) compound, while the chloromethyl group can be displaced by a nucleophile in a subsequent or one-pot cyclization step. This methodology has been successfully applied to generate diverse scaffolds, including chromenopyridines, which are recognized as "privileged structures" in drug discovery due to their broad biological activities. nih.gov The strategic use of this intermediate enables the fusion of the pyridine ring with other heterocyclic or carbocyclic systems, creating a wide array of novel molecular frameworks. nih.govnih.gov

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoquinolines)

The synthesis of quinolines and isoquinolines, core structures in many pharmaceuticals, can be facilitated by intermediates derived from this compound. youtube.comyoutube.combeilstein-journals.org The aldehyde functionality can be used to build one part of the target heterocycle, for example, through condensation reactions, while the chloromethyl group provides a handle for subsequent cyclization to form the final quinoline (B57606) or isoquinoline (B145761) ring system. Although direct, named reactions like the Skraup or Bischler-Napieralski synthesis traditionally start from different precursors, the functional groups present in this compound allow for customized synthetic routes to highly substituted quinoline and isoquinoline derivatives. youtube.combeilstein-journals.org These routes often involve creating a larger, acyclic precursor from the aldehyde, followed by an intramolecular reaction involving the chloromethyl moiety to close the ring and form the desired bicyclic heterocycle. nih.govrsc.org

Building Block for Functional Materials Precursors

The reactivity of this compound also extends to the field of materials science, where it serves as a precursor for polymers and ligands used in coordination chemistry.

Polymer Monomer Derivatization for Specialized Macromolecules

The chloromethyl group on the pyridine ring is a key functional handle for polymer modification and monomer synthesis. This group can be readily converted into other functionalities or used directly in polymerization reactions. For instance, it can be transformed into a vinyl group, an epoxide, or an acrylate/methacrylate moiety, thereby converting the pyridine derivative into a functional monomer. These monomers can then be polymerized to create specialized macromolecules with pyridine units incorporated into their backbones or as pendant groups. The presence of the pyridine nitrogen atom in the resulting polymer can influence its properties, such as its solubility, thermal stability, and ability to coordinate with metal ions.

Table 1: Potential Monomer Synthesis from this compound

| Starting Material | Reagent/Reaction Type | Resulting Monomer Functionality | Polymer Application Area |

| This compound | Elimination (e.g., with a strong base) | Vinylpyridine | Functional polymers, copolymers |

| This compound | Substitution with acrylate/methacrylate salts | Acrylate/Methacrylate ester | Photo-curable resins, specialty plastics |

| This compound | Conversion to alcohol, then esterification | Styrenic or acrylic derivatives | Advanced material synthesis |

Precursor for Ligands in Coordination Chemistry

The pyridine nitrogen and the two reactive functional groups of this compound make it an excellent precursor for designing and synthesizing polydentate ligands for coordination chemistry. researchgate.netnih.gov The aldehyde can be reacted with amines to form Schiff base ligands, where the resulting imine nitrogen and the pyridine nitrogen can act as coordination sites. Furthermore, the chloromethyl group can react with other ligand fragments containing, for example, hydroxyl, thiol, or amino groups, to create more complex, multi-dentate ligand systems. nih.govmdpi.com

These tailored ligands can then be used to form stable complexes with a wide variety of transition metals and lanthanides. researchgate.net The properties of the resulting coordination compounds, such as their catalytic activity, magnetic behavior, or photophysical characteristics, are directly influenced by the structure of the ligand derived from the this compound precursor. nih.govmdpi.com

Table 2: Examples of Ligand Synthesis from this compound

| Reagent | Ligand Type | Potential Metal Coordination |

| Ethylenediamine | Schiff Base (N,N'-donor) | Transition metals (e.g., Cu, Ni, Co) |

| 2-Aminophenol | Schiff Base (N,O-donor) | Various metal ions |

| Iminodiacetic acid | Complex polydentate ligand | Lanthanides, transition metals |

| Thiosemicarbazide | Thiosemicarbazone (N,S-donor) | Medically relevant metal ions |

The continued exploration of this compound's reactivity is expected to unlock further innovations in both pharmaceutical development and materials science, solidifying its status as a cornerstone synthetic intermediate.

Development of Optoelectronic Material Components via Derivatization

The aldehyde functionality of this compound is a key handle for the synthesis of conjugated molecules, which are the fundamental components of organic optoelectronic materials. By extending the π-conjugated system through derivatization of the aldehyde, chemists can tune the electronic and photophysical properties of the resulting compounds, such as their absorption and emission wavelengths.

Classic carbon-carbon bond-forming reactions are employed for this purpose. The Knoevenagel condensation , for instance, involves the reaction of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.orgbas.bg This reaction, often catalyzed by a weak base like piperidine (B6355638) or pyridine, is a reliable method for creating α,β-unsaturated products. wikipedia.orgchemrj.org Similarly, the Wittig reaction provides another powerful route to alkenes by reacting the aldehyde with a phosphorus ylide (a Wittig reagent). masterorganicchemistry.comnih.govlibretexts.org This reaction is widely used in organic synthesis for preparing alkenes with a well-defined double bond position. nih.govlibretexts.org

Through these methods, the this compound core can be elaborated into push-pull chromophores, where the electron-deficient pyridine ring is connected via a conjugated bridge to an electron-donating group. These structures are essential for applications in nonlinear optics, dye-sensitized solar cells, and as organic light-emitting diode (OLED) materials. The chloromethyl group can be retained for later-stage functionalization or modified as part of the synthesis.

Table 1: Derivatization Reactions for Optoelectronic Component Synthesis

| Reaction Name | Reactant for Aldehyde Group | Resulting Linkage | Application |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile (B47326), Ethyl Cyanoacetate) | C=C Double Bond | Synthesis of chromophores, functional polymers. bas.bgnih.gov |

Scaffold for Chemical Biology Probe Design

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry and chemical biology. nih.govrsc.orgnih.gov Its presence in numerous FDA-approved drugs and bioactive natural products highlights its favorable properties for interacting with biological targets. nih.govmdpi.com this compound combines this valuable core with two versatile reactive sites, making it an excellent starting point for designing chemical probes to study biological systems.

Design Principles for Pyridine-Based Scaffolds

The utility of the pyridine scaffold in probe design stems from several key physicochemical properties:

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing for specific and directional interactions with biological macromolecules like proteins and nucleic acids. nih.gov

Aromatic Interactions: The aromatic π-system of the pyridine ring can engage in π-π stacking interactions, which are crucial for binding to target proteins and for the structural organization of molecular complexes. nih.gov

Solubility and Polarity: As a polar heterocycle, the pyridine moiety can improve the aqueous solubility of a molecule compared to its carbocyclic analog, benzene (B151609). This is often a desirable property for probes used in biological assays. nih.gov

Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation than other aromatic systems, which can increase the in vivo lifetime of a probe. nih.gov

Structural Mimicry: The pyridine ring is an isostere of benzene, meaning it has a similar size and shape. nih.gov This allows it to act as a structural mimic in biological systems while introducing unique electronic properties due to the nitrogen atom.

Methodologies for Diverse Library Generation

The dual reactivity of this compound makes it an ideal substrate for combinatorial chemistry , a set of techniques used to rapidly synthesize a large number of different but structurally related molecules known as a library. nih.govfortunepublish.com The goal is to explore a large chemical space to find compounds with desired activities.

Methodologies for generating diverse libraries from this scaffold include:

Parallel Synthesis: In this approach, the starting material is divided into separate reaction vessels, and each portion is treated with a different reagent to create a distinct product. This allows for the creation of an array of individual, purified compounds. fortunepublish.com

Split-and-Mix Synthesis: This powerful technique allows for the creation of very large libraries. fiveable.menih.gov A solid support (like resin beads) is functionalized with the scaffold, then split into portions. Each portion is reacted with a different building block. The portions are then mixed back together, and the process is repeated. The result is a library where each bead contains a single, unique compound.

Diversity-Oriented Synthesis (DOS): This strategy aims to create libraries of structurally complex and diverse molecules, covering a broad range of chemical space. acs.orgacs.org Multicomponent reactions, where three or more reactants combine in a single step to form a product, are often used in DOS and are well-suited for elaborating aldehyde-containing scaffolds. acs.orgmdpi.com

Strategic Functionalization for Modular Chemical Assembly

The aldehyde and chloromethyl groups on this compound have different chemical reactivities, which can be exploited for a controlled, stepwise synthesis known as modular chemical assembly. This allows for the independent modification of each site, enabling the construction of complex molecular probes with distinct functional domains (e.g., a binding element, a linker, and a reporter tag).